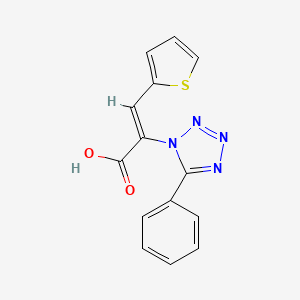
2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid is a compound that features a tetrazole ring, a phenyl group, and a thienyl group. Tetrazoles are known for their stability and diverse applications in pharmaceuticals, agriculture, and materials science . This compound, with its unique structure, holds potential for various scientific and industrial applications.
準備方法
The synthesis of 2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid typically involves the cyclization of appropriate precursors using sodium azide and ammonium chloride . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring. Common reagents include alkyl halides and aryl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-(5-phenyl-1H-tetrazol-1-yl)-3-thien-2-ylacrylic acid can be compared with other tetrazole-containing compounds, such as:
5-phenyl-1H-tetrazole: Similar in structure but lacks the thienyl and acrylic acid groups, leading to different reactivity and applications.
2-(5-phenyl-1H-tetrazol-1-yl)benzoic acid: Contains a benzoic acid group instead of the thienyl and acrylic acid groups, resulting in different chemical properties and uses.
1-adamantyl tetrazoles: Known for their antiviral activity, these compounds have a different core structure, leading to distinct biological activities.
The uniqueness of this compound lies in its combination of the tetrazole ring with phenyl, thienyl, and acrylic acid groups, providing a versatile platform for various applications.
特性
IUPAC Name |
(Z)-2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQXXYIFABZRMF-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=NN2/C(=C\C3=CC=CS3)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














